molecular formula C22H21FN2O2 B10997446 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Cat. No.: B10997446
M. Wt: 364.4 g/mol
InChI Key: UWAIGAMTEKMWCT-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a fused benzofuran and carbazole ring system. Its chemical structure is characterized by the presence of a benzofuran moiety (a six-membered ring containing one oxygen atom) and a carbazole moiety (a nine-membered ring containing two nitrogen atoms).
  • The compound’s systematic name reflects its substituents and functional groups: 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via multistep reactions, starting from commercially available precursors.

      Reaction Conditions: Specific reaction conditions depend on the synthetic strategy employed. These may include catalysts, solvents, temperatures, and reaction times.

      Industrial Production: While there isn’t a widely established industrial method for large-scale production, research laboratories can synthesize this compound for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions due to its functional groups.

      Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example

      Major Products: These reactions lead to various derivatives, such as alcohols, ketones, and substituted analogs.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.

      Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) and potential pharmacological effects.

      Medicine: Assessing its therapeutic properties (e.g., anticancer, anti-inflammatory).

      Industry: Exploring its use as a precursor for other compounds or as a building block in drug discovery.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets. Hypothetically:
      • It may interact with enzymes, receptors, or cellular pathways.
      • Binding to specific protein pockets could modulate biological processes.
      • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Uniqueness: Its combination of benzofuran and carbazole rings makes it unique.

      Similar Compounds: Some related compounds include

    Remember that this compound’s detailed properties and applications may require further investigation, as it’s not widely studied

    Properties

    Molecular Formula

    C22H21FN2O2

    Molecular Weight

    364.4 g/mol

    IUPAC Name

    2-(2,3-dihydro-1-benzofuran-6-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

    InChI

    InChI=1S/C22H21FN2O2/c23-15-6-7-18-17(12-15)16-2-1-3-19(22(16)25-18)24-21(26)11-13-4-5-14-8-9-27-20(14)10-13/h4-7,10,12,19,25H,1-3,8-9,11H2,(H,24,26)

    InChI Key

    UWAIGAMTEKMWCT-UHFFFAOYSA-N

    Canonical SMILES

    C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)CC4=CC5=C(CCO5)C=C4

    Origin of Product

    United States

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